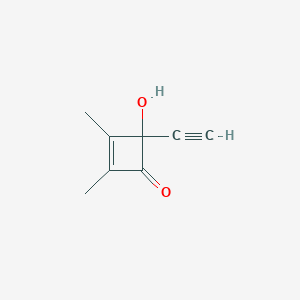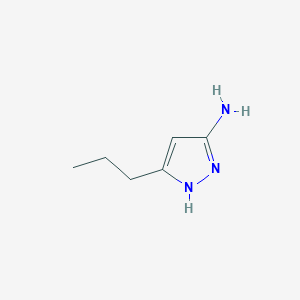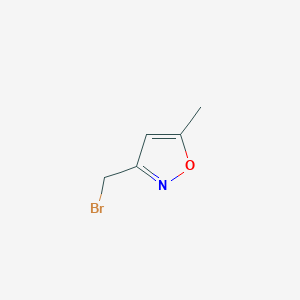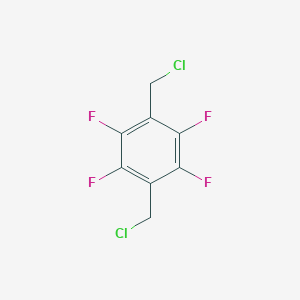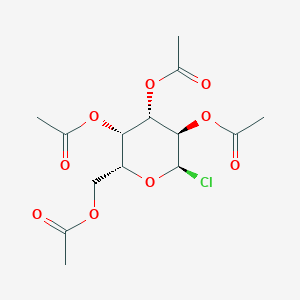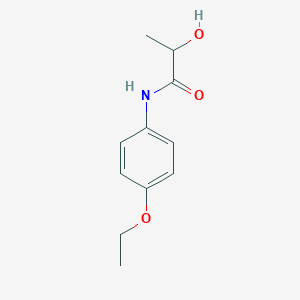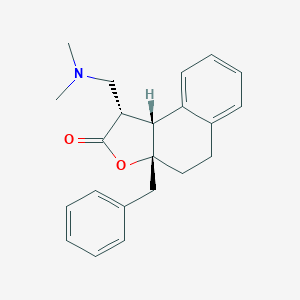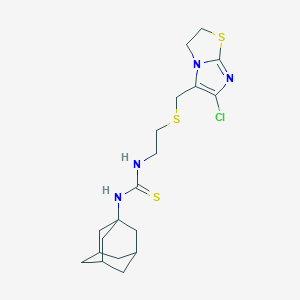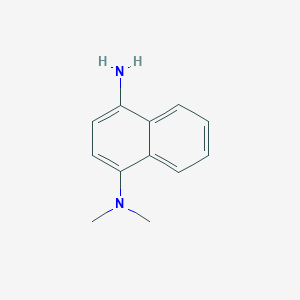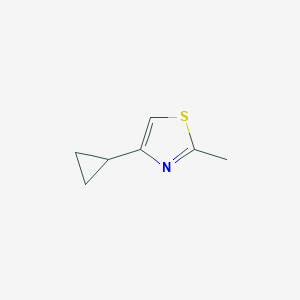
4-环丙基-2-甲基噻唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Cyclopropyl-2-methylthiazole is a heterocyclic compound containing a thiazole ring substituted with a cyclopropyl group at the 4-position and a methyl group at the 2-position. Thiazoles are known for their presence in various natural products and pharmaceuticals, contributing to their significant biological and chemical properties .
科学研究应用
4-Cyclopropyl-2-methylthiazole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
作用机制
Target of Action
Thiazoles, the class of compounds to which it belongs, are found in many biologically active compounds such as sulfathiazole (an antimicrobial drug), ritonavir (an antiretroviral drug), abafungin (an antifungal drug), bleomycine, and tiazofurin (antineoplastic drugs) .
Mode of Action
Thiazoles are known to interact with various biological targets, leading to a range of effects . For instance, Methimazole, a thiazole derivative, inhibits the actions of thyroid peroxidase, leading to a reduction in thyroid hormone synthesis .
Biochemical Pathways
For example, Methimazole interferes with an early step in thyroid hormone synthesis involving thyroid peroxidase .
Pharmacokinetics
Thiazole derivatives are generally known for their stability and bioavailability .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The success of suzuki–miyaura coupling, a widely-used reaction in the synthesis of organoboron compounds (which include thiazoles), is attributed to its mild and functional group tolerant reaction conditions, and the relatively stable, readily prepared, and environmentally benign nature of the organoboron reagents .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-2-methylthiazole typically involves the Hantzsch thiazole synthesis. This method includes the reaction of a halo ketone with a thioamide in methanol under reflux conditions. For instance, the reaction of a bromo ketone with a thioamide in methanol under reflux for 2 hours yields the desired thiazole .
Industrial Production Methods: Industrial production methods for thiazoles, including 4-Cyclopropyl-2-methylthiazole, often involve multi-component reactions under metal-free conditions. These methods utilize readily available and inexpensive starting materials such as ketones, aldehydes, ammonium salts, and elemental sulfur .
化学反应分析
Types of Reactions: 4-Cyclopropyl-2-methylthiazole undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the 2-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazoles depending on the reagents used.
相似化合物的比较
2-Aminothiazole: Known for its broad spectrum of biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties.
4-Cyclopropyl-1,2,3-thiadiazole: Used as an agrohorticultural plant disease control agent.
Uniqueness: 4-Cyclopropyl-2-methylthiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group at the 4-position and the methyl group at the 2-position can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
属性
IUPAC Name |
4-cyclopropyl-2-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS/c1-5-8-7(4-9-5)6-2-3-6/h4,6H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCFNLNJEUFKLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
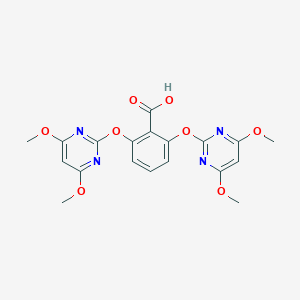
![N-(Bicyclo[1.1.1]pentan-1-yl)benzamide](/img/structure/B138431.png)

